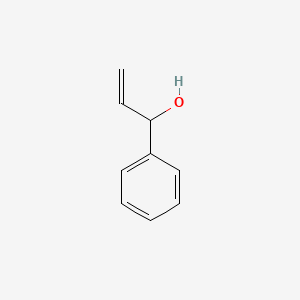
1-苯基丙-2-烯-1-醇
概述
描述
NSC 167595 苯乙烯醇:
科学研究应用
化学: 它被用作有机合成的构建块,特别是在合成更复杂的分子时。
生物学: 该化合物已被研究其潜在的生物活性及其与生物系统的相互作用。
医学: 正在进行的研究探索其潜在的治疗应用,包括作为合成药物化合物的中间体。
工业: 苯乙烯醇用于生产香料、香精和其他工业化学品。
作用机制
苯乙烯醇发挥作用的机制涉及它与各种分子靶标和途径的相互作用。 例如,在生物系统中,它可能与酶和受体相互作用,导致细胞过程发生变化。 所涉及的具体分子靶标和途径取决于该化合物的使用环境 .
生化分析
Biochemical Properties
Alpha-Vinylbenzyl alcohol exhibits reactivity and can undergo various chemical reactions, including polymerization, crosslinking, and oxidation . It serves as a valuable monomer for synthesizing diverse polymers and copolymers . By copolymerizing alpha-Vinylbenzyl alcohol with other monomers like styrene, acrylates, and methacrylates, unique copolymers with distinct properties can be produced .
Cellular Effects
Given its reactivity and role in polymer synthesis, it may influence cellular processes related to these functions .
Molecular Mechanism
The mechanism of action of alpha-Vinylbenzyl alcohol depends on its specific application . In polymer synthesis, it acts as a monomer, readily undergoing polymerization reactions to yield polymers and copolymers .
Temporal Effects in Laboratory Settings
Its stability and degradation would be important factors to consider in its use in polymer synthesis .
准备方法
化学反应分析
反应类型:
氧化: 苯乙烯醇可以发生氧化反应生成各种氧化产物,具体取决于所用试剂和条件。
还原: 它可以被还原形成不同的还原产物。
取代: 该化合物可以参与取代反应,其中官能团被其他基团取代。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用还原剂,例如氢化铝锂和硼氢化钠。
取代: 条件根据具体的取代反应而异,但常见的试剂包括卤素和酸。
形成的主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生醛或羧酸,而还原可能产生醇或烃。
相似化合物的比较
苯乙烯醇可以与其他类似化合物进行比较,例如肉桂醇和苯乙酰甲醇。 这些化合物在结构上具有相似性,但它们的化学性质和应用可能不同 .
肉桂醇: 结构相似,但反应性和应用不同。
苯乙酰甲醇: 用作药物合成的中间体,具有不同的制备方法。
苯乙烯醇的独特之处在于其特定的化学结构及其在各个领域的多功能应用。
属性
IUPAC Name |
1-phenylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHJQVRGRPHIMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346753 | |
| Record name | 1-Phenylprop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4393-06-0, 42273-76-7 | |
| Record name | Benzyl alcohol, alpha-vinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylvinylcarbinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylprop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Vinylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NSC 167595 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical reaction that 1-phenylprop-2-en-1-ol undergoes in the presence of Lewis acids?
A1: 1-Phenylprop-2-en-1-ol undergoes an anionotropic rearrangement to form 3-phenylprop-2-en-1-ol (cinnamyl alcohol) in the presence of Lewis acid catalysts. This reaction has been studied in sulpholane solution. [, ]
Q2: How do different Lewis acids affect the rate of this rearrangement reaction?
A2: The rate of rearrangement is directly proportional to the concentration of the Lewis acid catalyst and varies significantly depending on the Lewis acid used. For instance, at 35°C, GaCl3 shows the highest catalytic activity, followed by SnCl4, while ZnCl2 exhibits significantly lower activity. [] A detailed kinetic study using various tin(IV) chloride species also revealed a wide range of rate coefficients depending on the substituents on the tin center. []
Q3: Is there evidence of synergistic catalysis involving multiple Lewis acids in this rearrangement reaction?
A3: Yes, research has shown that a combination of zinc chloride and phosphoryl chloride exhibits synergistic catalysis in the anionotropic rearrangement of 1-phenylprop-2-en-1-ol. [] This suggests that the presence of both Lewis acids enhances the reaction rate beyond what either could achieve individually.
Q4: Besides acting as a substrate in Lewis acid-catalyzed rearrangements, can 1-phenylprop-2-en-1-ol be a starting material for other types of reactions?
A4: Yes, derivatives of 1-phenylprop-2-en-1-ol can be used as precursors for the synthesis of heterocyclic compounds. For example, α-oximono-esters derived from 1-phenylprop-2-en-1-ol can undergo thermal cyclization to generate oxazin-2-one nitrones. These nitrones can further react with electron-poor olefinic dipolarophiles in cycloaddition reactions to yield isoxazolidine derivatives. []
Q5: Can the stereochemistry of 1-phenylprop-2-en-1-ol derivatives influence the outcome of chemical reactions?
A5: Yes, the stereochemistry plays a crucial role. Studies on the oxy-Cope rearrangement of 5-(5-fluoroadamant-2-ylidene)-4-hydroxy-4-phenyl-1-pentene, a 1-phenylprop-2-en-1-ol derivative, demonstrate the impact of stereochemistry. The configuration of the starting alcohol influences the ratio of (E) and (Z)-2-allyl-2-benzoyl-5-fluoroadamantanes formed. This highlights the importance of stereochemical considerations in reactions involving 1-phenylprop-2-en-1-ol derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


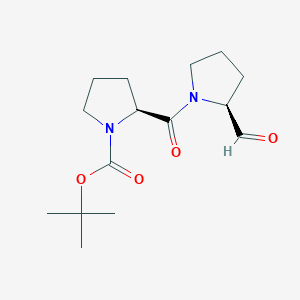




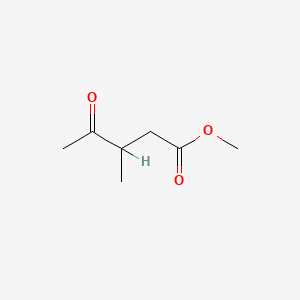


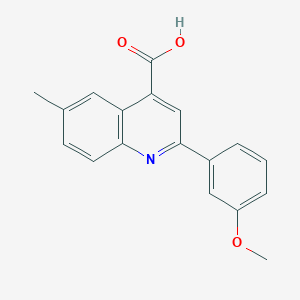
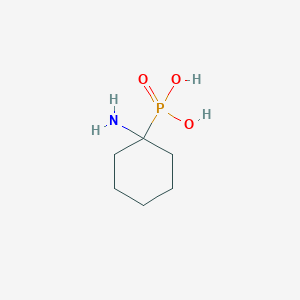
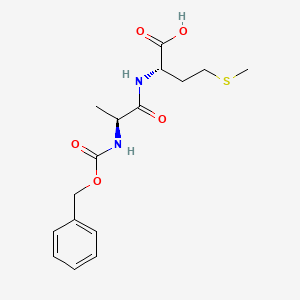
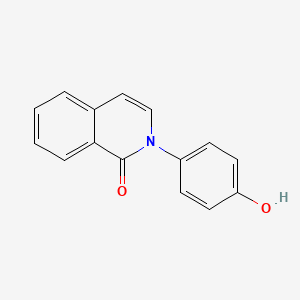
![2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B1595827.png)
